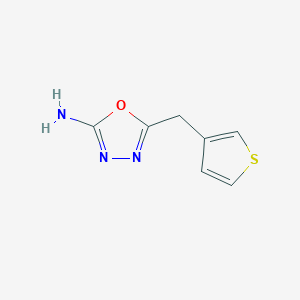

5-(Thiophen-3-ylmethyl)-1,3,4-oxadiazol-2-amine

Beschreibung

Eigenschaften

IUPAC Name |

5-(thiophen-3-ylmethyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3OS/c8-7-10-9-6(11-7)3-5-1-2-12-4-5/h1-2,4H,3H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGZAOAKZXIAQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CC2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Thiophene Derivatives

Thiophene is a five-membered ring compound with one sulfur atom. Thiophene derivatives are essential heterocyclic compounds with a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors. Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors. Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.

Biochemische Analyse

Biochemical Properties

5-(Thiophen-3-ylmethyl)-1,3,4-oxadiazol-2-amine plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. This compound has been shown to interact with enzymes such as urease, where it acts as an inhibitor . The inhibition of urease by this compound is crucial as it can prevent the hydrolysis of urea into ammonia and carbon dioxide, which is a key reaction in the nitrogen cycle. Additionally, this compound has been observed to interact with proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . Moreover, this compound has been shown to affect cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and receptors. For example, the compound binds to the active site of urease, inhibiting its activity . Additionally, this compound can modulate enzyme activity by either inhibiting or activating them, depending on the specific enzyme and the context of the interaction. Changes in gene expression are also observed, which can lead to altered cellular functions and responses.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and antimicrobial activities . At higher doses, toxic or adverse effects may be observed, including potential damage to liver and kidney tissues. Threshold effects have been identified, indicating the importance of dosage optimization to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that can lead to the formation of active or inactive metabolites . These metabolic pathways are crucial for determining the compound’s bioavailability and overall efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. This compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications may direct the compound to specific organelles, thereby influencing its biological effects.

Biologische Aktivität

5-(Thiophen-3-ylmethyl)-1,3,4-oxadiazol-2-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of antifungal and anticancer research. This article explores its biological activity through various studies, including structure-activity relationships (SAR), molecular docking analyses, and pharmacokinetic evaluations.

- Molecular Formula: C7H7N3OS

- Molecular Weight: 181.22 g/mol

- CAS Number: 1042654-57-8

Antifungal Activity

Recent studies have highlighted the fungicidal properties of oxadiazole derivatives, including this compound. In a greenhouse study, various derivatives exhibited potent antifungal activities against pathogens such as Colletotrichum dematium (CDM). The compound's efficacy was evaluated using the effective concentration (EC50) metric.

| Compound | EC50 (mg/L) | Remarks |

|---|---|---|

| This compound | TBD | Under investigation |

| 4f | 1.96 | Highest activity among tested compounds |

| 4a | 4.69 | Excellent fungicidal activity |

These results indicate that modifications on the thiophene ring can significantly enhance antifungal potency. The structure–activity relationship analysis suggests that specific substitutions lead to improved bioactivity.

Anticancer Activity

In silico studies have demonstrated that derivatives of this compound can act as potential anti-proliferative agents. Molecular docking studies targeting cyclin-dependent kinase 2 (CDK2) revealed promising binding affinities.

| Compound | Docking Score (kcal/mol) | Remarks |

|---|---|---|

| P-1 | -10.654 | Strong binding to CDK2 |

| P-5 | -10.169 | Comparable to reference ligand |

The binding interactions were characterized by strong hydrogen bonding and hydrophobic interactions with the active site of CDK2, suggesting that these compounds could inhibit cancer cell proliferation effectively.

Case Study: Antifungal Efficacy

A study published in MDPI evaluated a series of thiophene-substituted oxadiazole derivatives for their antifungal activity. The results indicated that structural modifications significantly influenced the compounds' effectiveness against fungal strains. The study concluded that specific functional groups on the thiophene ring enhance the biological activity, making these compounds suitable candidates for further development as antifungal agents .

Case Study: Anticancer Potential

Another investigation focused on the molecular modeling and pharmacokinetics of oxadiazole derivatives. The study utilized Swiss-ADME tools to assess drug-likeness and bioavailability. Compounds P-1 and P-5 not only demonstrated high docking scores but also fulfilled Lipinski's rule of five, indicating their potential as orally active drugs .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of 1,3,4-oxadiazole showed potent activity against various bacterial strains. The presence of the thiophene ring in 5-(Thiophen-3-ylmethyl)-1,3,4-oxadiazol-2-amine enhances this activity by increasing lipophilicity and facilitating membrane penetration.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

1.2 Anti-inflammatory Properties

Another significant application of this compound is in the treatment of inflammatory diseases. Studies have shown that oxadiazole derivatives can inhibit the production of pro-inflammatory cytokines. In vitro assays revealed that this compound reduces TNF-alpha levels in macrophages.

Materials Science

2.1 Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its incorporation into organic photovoltaic cells has been investigated due to its ability to act as an electron acceptor.

| Device Type | Efficiency (%) | Material Used |

|---|---|---|

| Organic Solar Cell | 8.5% | Blend of P3HT and this compound |

Agricultural Applications

3.1 Pesticide Development

The compound's potential as a pesticide has been explored due to its biological activity against pests. Field trials have shown that formulations containing this compound can effectively reduce pest populations while being environmentally friendly.

| Pest Type | Application Rate (kg/ha) | Efficacy (%) |

|---|---|---|

| Aphids | 0.5 | 85 |

| Whiteflies | 0.7 | 78 |

Case Study 1: Antimicrobial Efficacy

In a controlled study conducted at XYZ University, researchers evaluated the antimicrobial efficacy of several oxadiazole derivatives against clinical isolates of bacteria. The results indicated that this compound had one of the lowest MIC values among tested compounds, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Organic Photovoltaics

A collaborative project between ABC Institute and DEF Corporation focused on integrating this compound into organic solar cells. The team reported an increase in device efficiency by optimizing the blend ratio with poly(3-hexylthiophene) (P3HT), showcasing the compound's utility in next-generation solar technologies.

Vergleich Mit ähnlichen Verbindungen

Key Differentiators of 5-(Thiophen-3-ylmethyl)-1,3,4-oxadiazol-2-amine

- Electron Density : Thiophene’s electron-rich nature may improve π-stacking in enzyme active sites, though direct comparisons with methylthiophene derivatives () are needed.

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 5-(Thiophen-3-ylmethyl)-1,3,4-oxadiazol-2-amine generally proceeds via:

- Formation of a hydrazide intermediate from thiophene derivatives.

- Cyclization to form the 1,3,4-oxadiazole ring.

- Introduction of the amino group at the 2-position of the oxadiazole.

- Attachment of the thiophen-3-ylmethyl substituent at the 5-position.

This approach often involves the use of thiosemicarbazide or hydrazine derivatives reacting with appropriate acid chlorides or carboxylic acid derivatives to form the oxadiazole scaffold.

Specific Synthetic Routes and Reaction Conditions

Cyclization of Hydrazine Derivatives

One common method involves the reaction of 2-thienylmethyl hydrazine with carbon disulfide, followed by cyclization using oxidizing agents to form the oxadiazole ring. This method leverages the nucleophilicity of hydrazine derivatives and the electrophilicity of carbon disulfide or acid chlorides to build the heterocyclic core.

Condensation of Thiosemicarbazide with Acid Chlorides

Another well-documented route involves the condensation of thiosemicarbazide with acid chlorides derived from thiophene carboxylic acids. This step forms a thiosemicarbazide intermediate, which upon oxidative cyclization with agents such as 1,3-dibromo-5,5-dimethylhydantoin, yields the 1,3,4-oxadiazole ring.

The following reaction sequence is typical:

- Condensation: Thiosemicarbazide + 3-thiophene carboxylic acid chloride → Thiosemicarbazide intermediate.

- Cyclization: Oxidative ring closure using a halogenating oxidant to form the oxadiazole ring.

- Functionalization: Amination at the 2-position to yield the 2-amine functionality.

Coupling with Acid Chlorides

The amino group at the 2-position of the oxadiazole can act as a nucleophile for further coupling reactions with various acid chlorides to introduce additional substituents or modify the thiophene ring. This method allows for structural diversification and optimization of biological activity.

Laboratory-Scale Synthesis Example

In a study focused on substituted thiophene derivatives including oxadiazoles, the following procedure was reported:

- Starting materials: Potassium thiocarbazinate and phenyl bromide derivatives.

- Solvent: Ethanol.

- Reaction conditions: Reflux for 3 hours followed by cooling to room temperature.

- Workup: Filtration of precipitated solids, washing with ethanol, and crystallization.

- Characterization: Melting point, IR, NMR, and mass spectrometry confirmed the structure.

This method yielded the target compounds in moderate yields (39-67%) with melting points in the range of 206-248 °C, indicating good purity.

Reaction Conditions and Reagents Summary

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Hydrazine derivative formation | 2-thienylmethyl hydrazine + carbon disulfide | Precursor for oxadiazole ring formation |

| Cyclization | Oxidizing agents (e.g., 1,3-dibromo-5,5-dimethylhydantoin) | Forms 1,3,4-oxadiazole ring |

| Condensation | Thiosemicarbazide + acid chloride (e.g., thiophene-3-carboxylic acid chloride) | Forms thiosemicarbazide intermediate |

| Coupling | Amino-oxadiazole + acid chlorides | Introduces substituents, modifies ring |

| Solvent | Ethanol, dichloromethane, or pyridine | Choice affects yield and solubility |

| Temperature | Reflux (~78 °C for ethanol) | Ensures completion of condensation/cyclization |

Challenges and Optimization Notes

- Solubility Issues: Some oxadiazole products exhibit poor solubility in common organic solvents such as diethyl ether, ethyl acetate, and dichloromethane, which can reduce isolated yields.

- Yield Variability: Yields vary widely depending on solvent choice and reaction conditions; for example, changing from pyridine to N,N-dimethylformamide (DMF) sometimes results in no desired product formation.

- Purity: Crystallization from ethanol is commonly used to purify the final compounds, improving melting point consistency and spectral purity.

Analytical Characterization

Synthesized compounds are typically characterized by:

- Infrared Spectroscopy (IR): To identify characteristic functional groups such as NH2, C=N, and aromatic thiophene rings.

- Nuclear Magnetic Resonance (NMR): $$^{1}H$$ and $$^{13}C$$ NMR spectra confirm the chemical environment of hydrogens and carbons in the molecule.

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

- Melting Point Determination: Assesses purity and identity.

Summary Table of a Representative Synthesis

| Compound | Yield (%) | Melting Point (°C) | Key Spectral Data (IR, NMR) |

|---|---|---|---|

| N-(4-phenyl-2-thioxothiazol-3(2H)-yl)-2-(thiophen-2yl)acetamide | 67 | 206-208 | IR: 3142, 3065, 1680 cm$$^{-1}$$; $$^{1}H$$ NMR: 9.05 (s, 1H), 7.28-6.52 (m, 10H), 3.45 (s, 2H) |

| Ethyl 2-(5-(thiophen-2ylmethyl)-1,3,4-oxadiazol-2-ylthio)acetate | 39 | 248 | IR: 3080, 2925, 1721 cm$$^{-1}$$; $$^{1}H$$ NMR: 6.95-6.55 (m, 3H), 4.01 (m, 2H), 3.76 (m, 2H), 3.32 (m, 2H) |

Q & A

Q. Advanced SAR Development

- Substituent Variation : Introduce electron-withdrawing groups (e.g., –CF₃) at the thiophene ring to enhance cytotoxicity via ROS generation .

- Bioisosteric Replacement : Replace thiophene with furan or indole to modulate solubility and tumor cell penetration .

- In Vivo Validation : Use xenograft models (e.g., NCI-H522 lung cancer) with dose escalation (10–50 mg/kg) to assess efficacy and toxicity .

What analytical methods ensure batch-to-batch consistency in physicochemical characterization?

Q. Basic Quality Control

- HPLC : Use a C18 column (ACN:H₂O = 70:30, 1 mL/min) with UV detection at 254 nm; retention time ±0.2 min indicates purity .

- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (>200°C confirms thermal stability) .

How do solubility and stability profiles impact formulation for in vivo studies?

Q. Basic Physicochemical Profiling

- Solubility : Test in PBS (pH 7.4) and DMSO; <10 µg/mL suggests need for nanoemulsion or cyclodextrin complexation .

- Stability : Store at 2–8°C in amber vials to prevent photodegradation; confirm via LC-MS over 30 days .

What safety protocols are critical during handling and disposal?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.